4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoic acid
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Overview
Description
4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid is a fluorinated organic compound with the molecular formula C6H9F3O3 It is characterized by the presence of three fluorine atoms, a hydroxyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluorination of 3,3-dimethylbutanoic acid derivatives using reagents such as trifluoromethyl hypofluorite (CF3OF) or other fluorinating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive nature of fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of trifluoro-3,3-dimethylbutanone.
Reduction: Formation of trifluoro-3,3-dimethylbutanol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to modulation of enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
- 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid
- 3,3-Dimethyl-4,4,4-trifluorobutanoic acid
Comparison: 4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group, which allows it to participate in a wider range of chemical reactions compared to its analogs. The trifluoromethyl group imparts increased lipophilicity and metabolic stability, making it a valuable compound in drug design and other applications .
Properties
CAS No. |
2228633-97-2 |
---|---|
Molecular Formula |
C6H9F3O3 |
Molecular Weight |
186.1 |
Purity |
95 |
Origin of Product |
United States |
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